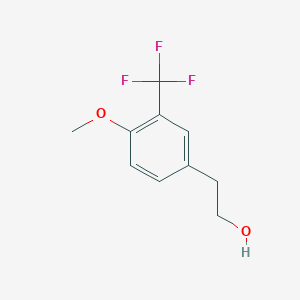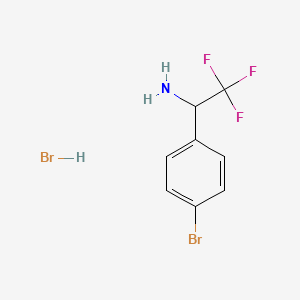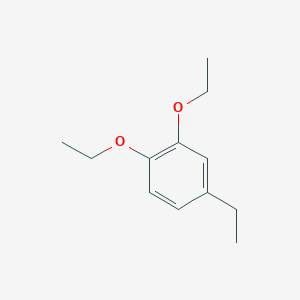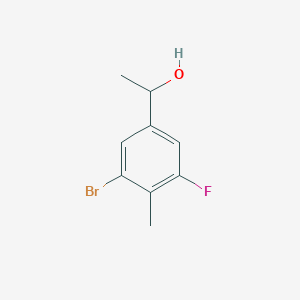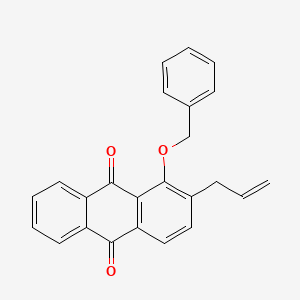![molecular formula C20H24Cl2FN3O2S B12846228 (Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride](/img/structure/B12846228.png)
(Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a pyrrolo[3,2-b]pyridine core, a fluorobut-2-en-1-amine side chain, and a methylsulfonyl-substituted phenyl group.
Métodos De Preparación
The synthesis of (Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride involves multiple steps, including the formation of the pyrrolo[3,2-b]pyridine core, the introduction of the fluorobut-2-en-1-amine side chain, and the attachment of the methylsulfonyl-substituted phenyl group. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various solvents, including dimethylformamide (DMF) and tetrahydrofuran (THF). Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The fluorobut-2-en-1-amine side chain can be reduced to form saturated amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pyrrolo[3,2-b]pyridine derivatives.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The pyrrolo[3,2-b]pyridine core may interact with protein binding sites, while the fluorobut-2-en-1-amine side chain may enhance binding affinity and specificity. The methylsulfonyl group may also play a role in the compound’s overall activity by influencing its solubility and stability.
Comparación Con Compuestos Similares
Similar compounds include other pyrrolo[3,2-b]pyridine derivatives, such as:
(Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine: This compound shares the same core structure but may differ in the side chains or substituents.
(Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine hydrochloride: This compound is similar but may have different salt forms. The uniqueness of (Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride lies in its specific combination of structural features, which may confer unique biological and chemical properties.
Propiedades
Fórmula molecular |
C20H24Cl2FN3O2S |
|---|---|
Peso molecular |
460.4 g/mol |
Nombre IUPAC |
(Z)-4-[2,5-dimethyl-3-(3-methylsulfonylphenyl)pyrrolo[3,2-b]pyridin-1-yl]-3-fluorobut-2-en-1-amine;dihydrochloride |
InChI |
InChI=1S/C20H22FN3O2S.2ClH/c1-13-7-8-18-20(23-13)19(14(2)24(18)12-16(21)9-10-22)15-5-4-6-17(11-15)27(3,25)26;;/h4-9,11H,10,12,22H2,1-3H3;2*1H/b16-9-;; |
Clave InChI |
ZBRFTAUBDWUMEJ-ULPVBNQHSA-N |
SMILES isomérico |
CC1=NC2=C(C=C1)N(C(=C2C3=CC(=CC=C3)S(=O)(=O)C)C)C/C(=C/CN)/F.Cl.Cl |
SMILES canónico |
CC1=NC2=C(C=C1)N(C(=C2C3=CC(=CC=C3)S(=O)(=O)C)C)CC(=CCN)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


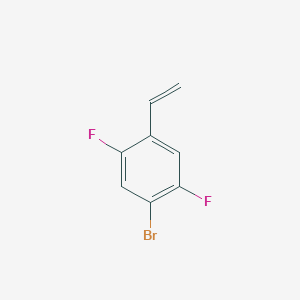
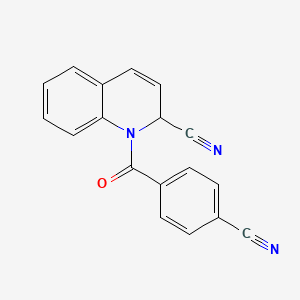
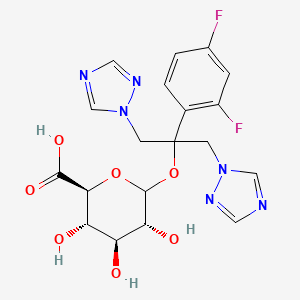
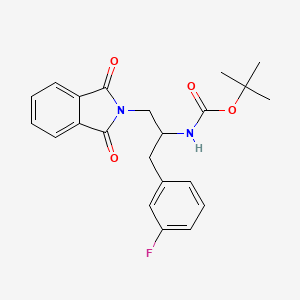
![6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B12846169.png)
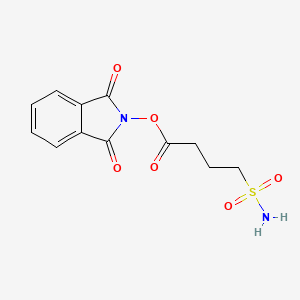
![2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12846172.png)

